molecular formula C7H12O2 B1329242 3-Ethylcyclobutanecarboxylic acid CAS No. 66016-16-8

3-Ethylcyclobutanecarboxylic acid

Cat. No.: B1329242
CAS No.: 66016-16-8
M. Wt: 128.17 g/mol
InChI Key: KHJZSHCMTBYQFG-UHFFFAOYSA-N
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Description

3-Ethylcyclobutanecarboxylic acid is a cyclic carboxylic acid with the molecular formula C7H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 1-Cyclobutene-1-carboxylic acid, 3-ethyl- using palladium on alumina as a catalyst in pentane . Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethylcyclobutanecarboxylic acid has several applications in scientific research:

    Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: The compound is studied for its potential use in drug development due to its unique structural properties.

    Materials Science: It is used in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Ethylcyclobutanecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclic structure of the compound also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

  • Cyclobutanecarboxylic acid
  • Ethyl cyclobutanecarboxylate
  • Cyclobutane-1,1-dicarboxylic acid

Comparison: 3-Ethylcyclobutanecarboxylic acid is unique due to the presence of an ethyl group on the cyclobutane ring, which influences its chemical reactivity and physical properties. Compared to cyclobutanecarboxylic acid, the ethyl group provides additional steric hindrance and electronic effects, making it distinct in its behavior in chemical reactions .

Properties

IUPAC Name

3-ethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZSHCMTBYQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216222
Record name Cyclobutanecarboxylic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66016-16-8
Record name Cyclobutanecarboxylic acid, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylcyclobutanecarboxylic acid
Reactant of Route 2
3-Ethylcyclobutanecarboxylic acid
Reactant of Route 3
3-Ethylcyclobutanecarboxylic acid
Reactant of Route 4
3-Ethylcyclobutanecarboxylic acid
Reactant of Route 5
3-Ethylcyclobutanecarboxylic acid
Reactant of Route 6
3-Ethylcyclobutanecarboxylic acid

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